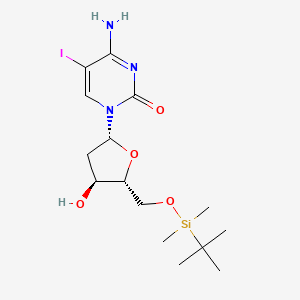

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Vue d'ensemble

Description

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C15H26IN3O4Si and its molecular weight is 467.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one interacts with its targets by mimicking the natural nucleosides in the body. The tert-butyldimethylsilyl group is a common protecting group used in the synthesis of nucleosides . This group can be removed under specific conditions, allowing the compound to participate in biochemical reactions as a nucleoside analogue .

Biochemical Pathways

The compound this compound, once incorporated into the nucleic acid chain, can disrupt the normal biochemical pathways of DNA or RNA synthesis. This disruption can lead to the termination of the nucleic acid chain, inhibiting the replication of the virus or the expression of certain genes .

Pharmacokinetics

Like other nucleoside analogues, it is expected to be well-absorbed and distributed throughout the body, where it can interact with its targets .

Result of Action

The result of the action of the compound this compound is the inhibition of nucleic acid synthesis. This can lead to the termination of viral replication or the inhibition of gene expression, depending on the specific targets of the compound .

Action Environment

The action of the compound this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence the compound’s efficacy .

Activité Biologique

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one , with the CAS number 666848-11-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications based on available research findings.

Structural Characteristics

The molecular formula of the compound is , and its molecular weight is approximately 421.56 g/mol. The structure features a pyrimidine ring substituted with an iodine atom, which is known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.56 g/mol |

| CAS Number | 666848-11-9 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves the use of tert-butyldimethylsilyl (TBDMS) protection strategies for hydroxyl groups during the formation of the tetrahydrofuran moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO and purification through chromatography.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity. Specifically, derivatives of iodopyrimidines have been shown to inhibit viral replication by targeting viral polymerases.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines by activating specific cellular pathways associated with cell death.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The iodine substitution on the pyrimidine ring enhances binding affinity to nucleophilic sites on enzymes involved in nucleic acid synthesis.

- Cellular Uptake : The structural modifications facilitate better permeability across cellular membranes, enhancing bioavailability.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways that regulate cell growth and proliferation.

Case Studies

-

Antiviral Efficacy Study :

- A study conducted on a series of iodinated pyrimidine derivatives showed that they effectively inhibited the replication of several RNA viruses in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range.

-

Cancer Cell Line Testing :

- In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with related compounds resulted in decreased cell viability and increased markers for apoptosis. Flow cytometry analysis confirmed significant apoptotic activity at concentrations as low as 10 µM.

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUIXIRTAVPIGD-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26IN3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722512 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666848-11-9 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.